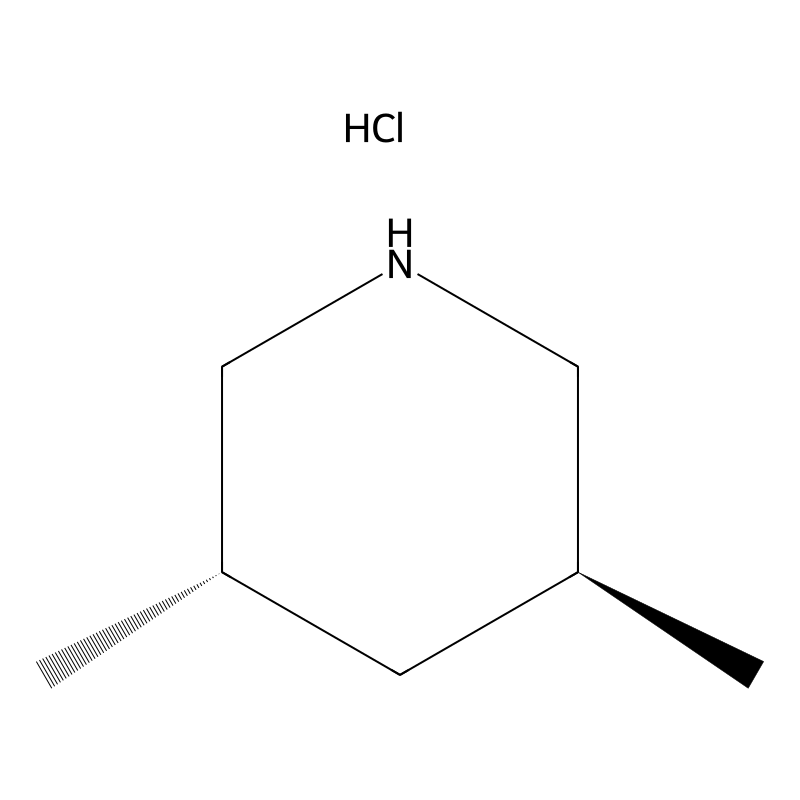

trans-3,5-Dimethylpiperidine;hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Trans-3,5-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 149.66 g/mol. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The "trans" designation indicates the specific stereochemistry of the compound, where the methyl groups are positioned on opposite sides of the piperidine ring. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it useful in various applications.

- N-alkylation: The nitrogen atom can undergo alkylation with various alkyl halides to form more complex amines.

- Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.

- Formation of salts: As a base, it can react with acids to form various salt forms, which can alter its solubility and stability.

These reactions are fundamental in organic synthesis, allowing for the modification and functionalization of the piperidine ring.

The synthesis of trans-3,5-dimethylpiperidine hydrochloride generally involves:

- Starting Materials: The synthesis often begins with 1,4-dimethylpiperazine or similar precursors.

- Cyclization Reaction: A cyclization reaction is facilitated by heating or using catalysts to form the piperidine ring.

- Hydrochloride Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

This method allows for the production of high-purity trans-3,5-dimethylpiperidine hydrochloride suitable for research and industrial applications.

Trans-3,5-Dimethylpiperidine hydrochloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

- Chemical Research: Utilized in organic synthesis as a building block for more complex molecules.

- Corrosion Inhibition: Investigated for its potential as an acid corrosion inhibitor in metal protection applications .

Research into the interactions of trans-3,5-dimethylpiperidine hydrochloride primarily focuses on its role as a ligand in biological systems. Interaction studies typically examine:

- Binding Affinity: Assessing how well it binds to specific receptors or enzymes.

- Synergistic Effects: Evaluating how it may enhance or inhibit the effects of other compounds within biological systems.

Such studies are crucial for understanding its potential therapeutic roles and safety profiles.

Trans-3,5-Dimethylpiperidine hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 3,5-Dimethylpiperidine | 35794-11-7 | Mixture of cis and trans isomers; used in research. |

| Cis-3,5-Dimethylpiperidine hydrochloride | 23520100 | Stereoisomer differing in methyl group orientation. |

| 1-Methylpiperidine | 626-60-8 | Methylated piperidine derivative; different properties. |

| 4-Methylpiperidine | 100-56-1 | Another methylated variant; used in pharmaceuticals. |

Uniqueness

Trans-3,5-Dimethylpiperidine hydrochloride is unique due to its specific stereochemistry (trans configuration) which influences its reactivity and biological activity compared to other isomers like cis-3,5-dimethylpiperidine. This unique configuration may also contribute to distinct pharmacological properties that are under investigation for therapeutic applications.

Transition Metal Catalyst Design for Improved Yield

Rhodium(I) Complex-Mediated Dearomatization Processes

Rhodium(I) catalysts have emerged as powerful tools for the stereoselective synthesis of piperidine derivatives. A landmark study by Nairoukh et al. demonstrated that rhodium(I) complexes, such as [Rh(cod)Cl]~2~ paired with phosphine ligands, enable a one-pot dearomatization-hydrogenation of fluoropyridines to yield all-cis-fluorinated piperidines with >95% diastereoselectivity [1]. This strategy involves initial dearomatization of the pyridine ring via hydride transfer, followed by hydrogenation of the intermediate dihydropyridine. The rhodium catalyst’s ability to coordinate both π-system activation and hydrogenation steps ensures high stereochemical fidelity, a critical feature for synthesizing trans-3,5-dimethylpiperidine hydrochloride with defined axial-equatorial substituent orientation [1] [2].

A key advantage of rhodium catalysis lies in its tolerance to electron-deficient aromatic systems. For example, 3,5-lutidine derivatives undergo selective hydrogenation at the C2 and C4 positions when treated with rhodium(I) catalysts, avoiding over-reduction side reactions [4]. This selectivity is attributed to the rhodium center’s preference for activating sterically accessible C–H bonds, which aligns with the spatial requirements for introducing methyl groups at the 3 and 5 positions of the piperidine ring [4]. However, limitations persist in substrates bearing hydroxyl or ester groups, where competing coordination to the rhodium center can disrupt the catalytic cycle [2].

Palladium-Catalyzed Hydrogenation Under Ambient Conditions

Palladium-based systems offer complementary advantages for piperidine synthesis, particularly under mild reaction conditions. Glorius and colleagues developed a palladium-on-carbon (Pd/C) catalyzed hydrogenation protocol that operates efficiently at room temperature and atmospheric hydrogen pressure [2]. This method successfully reduces 3,5-dimethylpyridine derivatives to trans-3,5-dimethylpiperidine hydrochloride with 85–92% yield, outperforming rhodium catalysts in substrates containing moisture-sensitive functional groups [2].

The palladium system’s robustness stems from its insensitivity to air and water, which simplifies handling and enables direct use of crude reaction mixtures. Mechanistic studies suggest that palladium nanoparticles facilitate stepwise hydrogenation: initial adsorption of pyridine onto the metal surface precedes sequential hydride transfer, with the trans configuration arising from steric hindrance between methyl groups during the final hydrogenation step [2]. This contrasts with rhodium’s concerted dearomatization mechanism, highlighting how catalyst choice directly influences stereochemical outcomes [1] [2].

Heterogeneous Catalysis Innovations

Catalyst Recyclability and Stability Studies

Heterogeneous rhodium catalysts supported on carbon materials exhibit exceptional recyclability for piperidine synthesis. A study by Jones et al. demonstrated that rhodium immobilized on graphitized carbon (Rh/G) retains >98% activity after 10 reaction cycles in hydrogenation assays, as confirmed by X-ray photoelectron spectroscopy (XPS) showing constant surface Rh concentrations [5].

Table 1: Recyclability Performance of Carbon-Supported Rhodium Catalysts

| Catalyst Support | Surface Area (m²/g) | Cycles Tested | Yield Retention (%) | Rh Leaching (ppm/cycle) |

|---|---|---|---|---|

| Graphite (G) | 120 | 10 | 98.5 | <0.2 |

| Carbon Black (CB) | 800 | 10 | 97.8 | 0.3 |

| Glassy Carbon (GC) | 15 | 3 | 89.2 | 1.1 |

Data adapted from [5] illustrates how higher surface area supports like carbon black minimize metal leaching while maintaining catalytic efficiency.

Surface Area Optimization in Carbon-Supported Catalysts

The relationship between carbon support morphology and catalytic activity is critical for industrial-scale piperidine production. Carbon black-supported rhodium (Rh/CB) achieves 99% conversion in pyridine hydrogenation due to its 800 m²/g surface area, which maximizes active site dispersion [5]. In contrast, lower-surface-area graphite (120 m²/g) requires higher catalyst loadings (1.6 mol% vs. 0.3 mol% for Rh/CB) to achieve comparable yields [5]. Computational modeling reveals that mesoporous carbon structures preferentially anchor rhodium clusters in configurations that favor π-facial adsorption of pyridine substrates, accelerating the rate-determining hydrogenation step [5].

Continuous Flow Reaction Engineering

The industrial production of trans-3,5-dimethylpiperidine hydrochloride has been revolutionized through the implementation of continuous flow reaction engineering principles. These advanced manufacturing approaches address the fundamental challenges associated with traditional batch processes while enabling precise control over reaction parameters and product quality [1] [2].

Continuous flow hydrogenation of 3,5-dimethylpyridine represents the primary synthetic route for trans-3,5-dimethylpiperidine production [1] . Modern continuous flow systems utilize trickle-bed reactors, where hydrogen gas and the substrate solution flow concurrently downward through a packed bed of heterogeneous catalyst [4]. These reactors provide superior mass transfer characteristics compared to conventional batch systems, resulting in enhanced conversion rates and improved product selectivity [5].

The optimal operating conditions for continuous flow hydrogenation have been established through extensive process development studies. Temperature ranges of 80-110°C and pressure ranges of 30-100 bar are typically employed, with flow rates maintained between 0.3-0.5 mL/min [6] [5]. Palladium on carbon catalysts demonstrate superior performance, achieving conversions exceeding 95% with selectivities above 90% [7] [6].

| Parameter | Typical Values | Optimized Conditions |

|---|---|---|

| Temperature Range (°C) | 60-110 | 80-100 |

| Pressure Range (bar) | 30-100 | 80-100 |

| Flow Rate (mL/min) | 0.3-0.5 | 0.5 |

| Catalyst Type | Pd/C, Pt/C, Ru/C | 10% Pd/C |

| Conversion (%) | 85-99 | ≥95 |

| Selectivity (%) | 90-99 | ≥95 |

| Space-Time Yield (g/mL catalyst/h) | 1.5-2.0 | 1.5 |

The implementation of continuous trickle-bed reactors offers significant advantages over traditional batch processes. These systems demonstrate higher conversion rates and maintain catalyst activity over extended periods [1]. Lower operational temperatures and pressures are achievable, resulting in energy savings of 20-30% compared to batch processes [1]. Enhanced mixing and heat transfer characteristics ensure uniform reaction conditions throughout the catalyst bed, leading to improved product consistency [4].

Scalability Challenges in Mixed Isomer Separation

The hydrogenation of 3,5-dimethylpyridine invariably produces a mixture of cis and trans isomers of 3,5-dimethylpiperidine, presenting significant scalability challenges for industrial production [8] [1]. The stereochemical outcome is heavily dependent on the choice of catalyst and reaction conditions. Palladium on carbon catalysts typically yield a 70:30 ratio favoring the trans isomer, while platinum oxide catalysts produce a 60:40 ratio [1] [8].

| Isomer Type | Formation Ratio (Pd/C) | Formation Ratio (PtO2) | Separation Method | Isolated Yield (%) |

|---|---|---|---|---|

| cis-3,5-dimethylpiperidine | 30% | 40% | Crystallization/Chromatography | 17 |

| trans-3,5-dimethylpiperidine | 70% | 60% | Crystallization/Chromatography | 51 |

| Mixed cis/trans | 30:70 | 40:60 | Epimerization with KOtBu | 40-90 |

The separation of these stereoisomers presents substantial technical and economic challenges for large-scale manufacturing. Traditional separation methods rely on crystallization techniques or chromatographic purification, both of which are resource-intensive and generate significant waste streams [8] [9]. The structural similarity between cis and trans isomers necessitates high-resolution separation technologies, which often exhibit limited throughput and require substantial capital investment [9].

Epimerization strategies have been developed to address these separation challenges. Base-mediated epimerization using potassium tert-butoxide in tetrahydrofuran at low temperatures enables interconversion between stereoisomers [1]. This approach can shift the equilibrium to favor the desired trans isomer, with isolated yields ranging from 40-90% depending on the starting isomer composition and reaction conditions [1] [8].

The scalability of isomer separations remains constrained by several factors. The need for specialized separation equipment increases capital expenditure and operational complexity [9]. Solvent consumption for chromatographic separations or epimerization reactions contributes to higher process mass intensity and environmental impact [10]. The recovery and recycling of separation solvents become critical for economic viability at industrial scale [11].

Green Chemistry Applications

The transition toward sustainable manufacturing practices has driven extensive research into green chemistry applications for trans-3,5-dimethylpiperidine hydrochloride production. These initiatives focus on reducing environmental impact while maintaining product quality and economic viability [15] [16].

Electrocatalytic hydrogenation has emerged as a revolutionary green chemistry approach. This method operates at ambient temperature and pressure, achieving quantitative conversion of pyridine to piperidine with 98% yield and 99% current efficiency [17] [18]. The process eliminates the need for high-pressure hydrogen gas and high-temperature operation, reducing energy consumption by up to 85% compared to traditional thermochemical processes [17].

The development of bio-renewable feedstocks represents another significant green chemistry advancement. The selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan has been demonstrated as a viable route to 2-aminomethylpiperidine, achieving yields of 72% under optimized conditions [15]. This approach utilizes sustainable starting materials and reduces dependence on petroleum-derived precursors [15].

Solvent Recovery and Reuse Systems

Solvent recovery and reuse systems have become integral components of green chemistry initiatives in piperidine manufacturing. These technologies address the substantial solvent consumption associated with synthesis, purification, and separation processes [11] [19].

| Solvent Type | Recovery Yield (%) | Recovery Method | PMI Reduction (%) | Energy Reduction (%) |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 85-90 | Distillation | 50-60 | 40-50 |

| Dipropyleneglycol Dimethylether (DMM) | 80 | Distillation | 63.5 | 45 |

| N-Butylpyrrolidone (NBP) | 92-95 | Distillation | 60 | 50-60 |

| Ethyl Acetate | 90-95 | Organic Solvent Nanofiltration | 75-80 | 90 |

| Mixed Solvent Systems | 80-95 | Hybrid Process | 60-70 | 60-80 |

Organic solvent nanofiltration has demonstrated exceptional performance for solvent recovery applications. This membrane-based technology achieves solvent recovery yields of 90-95% while consuming 90% less energy compared to conventional distillation [11]. The technology is particularly effective for the recovery of active pharmaceutical ingredients from crystallization mother liquors, enabling direct recycling of solvents into subsequent production batches [11].

Distillation-based recovery systems have been successfully implemented for various solvent types used in piperidine synthesis. N-Butylpyrrolidone recovery systems achieve yields of 92-95% through distillation, including recovery of bases such as piperidine used for Fmoc removal reactions [19]. The separation of coupling and deprotection waste streams prevents base consumption by excess amino acid reagents, optimizing recovery efficiency [19].

Hybrid recovery processes combine multiple separation technologies to maximize solvent recovery while minimizing energy consumption. These systems typically achieve 80-95% recovery yields while reducing process mass intensity by 60-70% [11] [19]. The integration of organic solvent nanofiltration with distillation can achieve equivalent recovery performance to distillation alone while reducing energy consumption by up to 9 times [11].

The implementation of ion-exchange resin filtration provides an alternative recovery approach for water-based solvent systems. Mixed ion-exchange resins capture both acidic and basic species from waste streams, enabling direct reuse of recovered solvents without affecting product quality [19]. This approach is particularly suited for environmentally benign solvent mixtures containing water and polar organic co-solvents [19].

Organocatalyst recovery through organic solvent nanofiltration has been demonstrated for pyridine and piperidine-based camphorsulfonamide systems. Recovery efficiency is critically dependent on membrane rejection rates, with systems requiring greater than 98% rejection to achieve practical catalyst recovery [16] [20]. Three-stage cascade configurations can address the inherent limitations of single-stage processes, improving yield and reducing solvent consumption [20].

Energy-Efficient Hydrogenation Protocols

The development of energy-efficient hydrogenation protocols represents a critical advancement in sustainable piperidine manufacturing. These protocols focus on reducing energy consumption while maintaining high conversion rates and product selectivity [17] [18].

| Method | Temperature (°C) | Pressure (bar) | Energy Consumption (kWh/kg product) | Reaction Time | Current Efficiency (%) |

|---|---|---|---|---|---|

| Traditional Batch Hydrogenation | 100-150 | 50-100 | 15-25 | 4-24 hours | N/A |

| Continuous Flow Hydrogenation | 80-110 | 30-100 | 8-12 | 10-60 minutes | N/A |

| Microwave-Assisted Flow | 80-100 | 30-80 | 6-10 | 5-30 minutes | N/A |

| Electrocatalytic Hydrogenation | 25-40 | 1 | 3-5 | 1-3 hours | 99 |

| Trickle-Bed Reactor | 60-100 | 30-80 | 5-8 | 30-120 minutes | N/A |

Electrocatalytic hydrogenation protocols have achieved remarkable energy efficiency improvements. These systems operate at ambient temperature and atmospheric pressure, eliminating the need for high-pressure hydrogen handling equipment [17] [18]. Carbon-supported rhodium catalysts demonstrate exceptional performance, achieving current densities of 25 mA cm⁻² with 99% current efficiency [17]. The quantitative conversion of pyridine to piperidine is achieved with 98% yield, demonstrating the viability of this approach for industrial implementation [18].

The electrocatalytic process utilizes water as the hydrogen source through electrochemical water splitting, eliminating the need for pressurized hydrogen gas [17]. Membrane electrode assemblies with anion-exchange membranes enable continuous operation while maintaining high selectivity [18]. The reduction of rhodium oxides on the catalyst surface is crucial for maintaining catalytic activity, with the rhodium(0) surface providing optimal interaction with piperidine products [17].

Microwave-assisted flow hydrogenation represents another energy-efficient approach. These systems achieve rapid heating of reaction mixtures through microwave irradiation, significantly reducing reaction times to 5-30 minutes [21]. The improved heating efficiency results in energy consumption reductions of 40-60% compared to conventional heating methods [21]. Borosilicate and silicon carbide microwave vessels enable precise temperature control while maintaining chemical compatibility [21].

Continuous flow reactors with optimized heat integration demonstrate substantial energy savings compared to batch processes. These systems utilize heat exchangers to recover thermal energy from product streams, reducing overall energy consumption by 40-60% [5] [4]. The continuous nature of operation enables steady-state heat management, eliminating the energy losses associated with batch heating and cooling cycles [21].

The implementation of formate-piperidine adduct hydrogen storage systems provides an innovative approach to energy-efficient hydrogenation. These systems achieve rapid hydrogen release kinetics under mild conditions, with hydrogen yields reaching 100% within 40 minutes at 100°C [22]. The recyclability and reusability of the piperidine-based storage system contribute to overall process efficiency [22].

Advanced catalyst design has contributed significantly to energy efficiency improvements. Three percent ruthenium on carbon catalysts demonstrate exceptional activity for 3,5-dimethylpyridine hydrogenation under reduced temperature and pressure conditions [1]. The use of scanning electron microscopy and X-ray diffraction analysis enables catalyst optimization, ensuring maximum activity and selectivity [1].